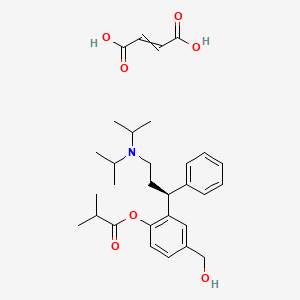
(S)-Fesoterodine Fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fesoterodine Fumarate is a chemical compound used primarily in the treatment of overactive bladder symptoms. It is the fumarate salt form of fesoterodine, which is a prodrug of 5-hydroxymethyl tolterodine, a muscarinic receptor antagonist. This compound helps to relax the bladder muscles, thereby reducing urinary urgency, frequency, and incontinence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fesoterodine Fumarate involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the ester linkage and the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(S)-Fesoterodine Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ester or fumarate groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties.
科学研究应用
(S)-Fesoterodine Fumarate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and fumarate chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and bladder muscle cells.
Medicine: It is extensively researched for its therapeutic potential in treating overactive bladder and related conditions.
Industry: The compound’s synthesis and production methods are studied for optimization and scalability.
作用机制
(S)-Fesoterodine Fumarate exerts its effects by acting as a muscarinic receptor antagonist. It blocks the action of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the bladder muscles. This reduces the symptoms of overactive bladder, such as urinary urgency and frequency. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction and relaxation pathways.
相似化合物的比较
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for similar indications.
Oxybutynin: A compound with a similar mechanism of action but different chemical structure.
Solifenacin: Another muscarinic antagonist with a longer duration of action.
Uniqueness
(S)-Fesoterodine Fumarate is unique due to its prodrug nature, which allows for controlled release and conversion to the active metabolite, 5-hydroxymethyl tolterodine. This provides a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
属性
分子式 |
C30H41NO7 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m0./s1 |
InChI 键 |
MWHXMIASLKXGBU-BQAIUKQQSA-N |
手性 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


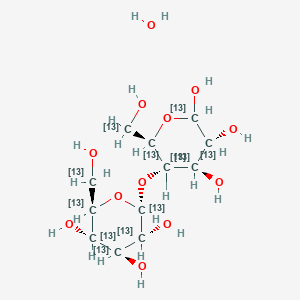
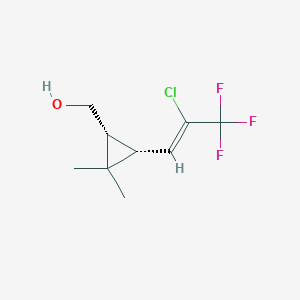
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
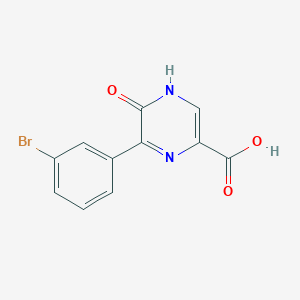
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
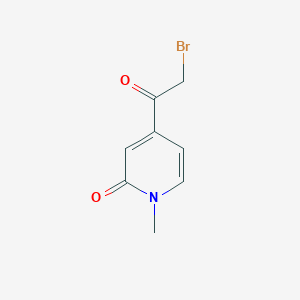
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
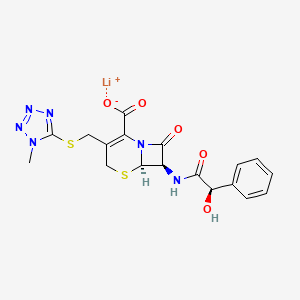
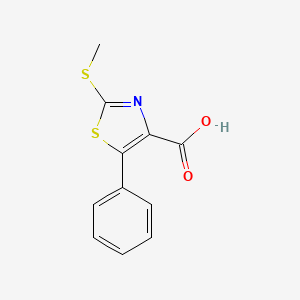
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
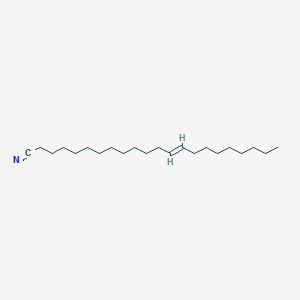
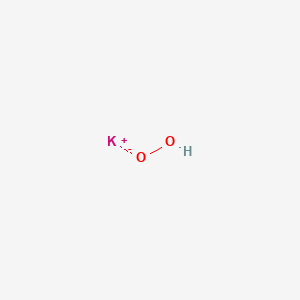
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
